2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

説明

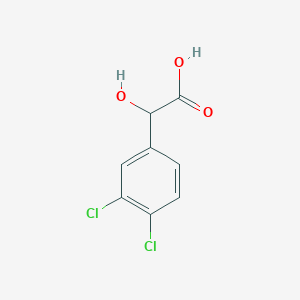

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid: is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and a hydroxyacetic acid moiety attached to the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be achieved through several methods:

-

Halogenation of Phenylacetic Acid

Starting Material: Phenylacetic acid.

Reagents: Chlorine gas or a chlorinating agent such as thionyl chloride.

Conditions: The reaction is typically carried out under reflux conditions in the presence of a catalyst such as iron(III) chloride.

Product: 3,4-Dichlorophenylacetic acid.

-

Hydroxylation

Starting Material: 3,4-Dichlorophenylacetic acid.

Reagents: A hydroxylating agent such as sodium hydroxide or potassium hydroxide.

Conditions: The reaction is conducted in an aqueous medium at elevated temperatures.

Product: this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Key Synthetic Routes

-

Condensation Reactions : The compound can be synthesized via condensation of phenylacetic acid derivatives with dichlorophenol groups under controlled conditions. Reaction parameters such as temperature and solvent polarity significantly impact yield and purity.

-

Esterification : β-Hydroxycarboxylic acid esters serve as intermediates. For example, melt-phase reactions between dichlorophenol derivatives and β-hydroxy esters at elevated temperatures (100–150°C) produce the target compound .

-

Chlorination and Substitution : Chlorination of hydroxy groups followed by isothiocyanate substitution has been reported for structurally similar compounds, suggesting analogous pathways for functional group diversification .

Carboxylic Acid Reactions

-

Amide Formation : Reacts with amines (e.g., 2-(3-alkoxy-4-hydroxyphenyl)ethylamine) to form substituted acetamides. This is facilitated by coupling agents like T₃P (propane phosphonic acid anhydride) in ethyl acetate .

-

Esterification : Forms esters with alcohols under acidic conditions. For example, methyl ester derivatives are synthesized using methanol and H₂SO₄.

Hydroxyl Group Reactions

-

Oxidation : The α-hydroxy group undergoes oxidation to yield ketones or carboxylic acids, depending on the oxidizing agent.

-

Proton Transfer : Participates in intramolecular proton transfer with carboxylic acid groups, forming stable intermediates in gas-phase and gas-liquid interface reactions .

Table 2: Reaction Outcomes for Functional Groups

| Functional Group | Reaction Partner | Product | Application | Source |

|---|---|---|---|---|

| -COOH | Amines | Substituted acetamides | Bioactive derivatives | |

| -OH | HNO₃/H₂O | Hydrated intermediates | Atmospheric chemistry |

Gas-Liquid Interface Reactivity

-

Proton Shuttle Mechanism : The hydroxyl and carboxylic acid groups act as proton donors/acceptors in reactions with carbonyl oxides (e.g., CH₃CHOO). Water molecules mediate proton transfers, forming hydroperoxide products .

-

Stepwise Hydration : anti-CH₃CHOO reacts with the compound at water droplet interfaces, producing C₂H₃O₆S⁻ and H₃O⁺ ions via sequential proton transfers .

Intramolecular Interactions

-

Six-Membered Transition States : Stabilize reaction intermediates during ester hydrolysis or amidation, reducing energy barriers to ~1–4 kcal/mol .

Table 3: Bioactivity of Key Derivatives

| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Thiourea-acetamide hybrid | COX-2 | -6.7 (vs. -5.2 for 2,4-D) |

Stability and Degradation

科学的研究の応用

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of substituted phenols with acetic acid derivatives. A notable synthesis method includes a one-pot reaction that provides a mild and eco-friendly approach to producing 2-hydroxy-N-phenylacetamide derivatives, including those with dichlorophenyl substitutions .

Anti-inflammatory Properties

Research indicates that derivatives of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid exhibit anti-inflammatory effects. These compounds have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. For instance, certain analogs have shown promise as gastric-sparing anti-inflammatory agents, potentially reducing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Studies have suggested that the compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of amyloidogenesis by related compounds has been linked to reduced risk factors associated with Alzheimer's, indicating a potential therapeutic pathway for this compound derivatives .

Antiparasitic Activity

Emerging data suggest that this compound may also possess antiparasitic properties. In combination therapies targeting diseases like Chagas disease, compounds derived from this compound have shown effectiveness against parasites while minimizing toxicity .

Agricultural Applications

In agricultural science, this compound has been explored as a potential herbicide or pesticide component due to its ability to disrupt plant growth mechanisms. Its efficacy in controlling certain weed species has been documented, making it a candidate for further development in sustainable agriculture practices.

Case Study: Synthesis and Biological Evaluation

A detailed study conducted on the synthesis of various derivatives of this compound revealed that modifications at the phenyl ring significantly influenced biological activity. The synthesized compounds were evaluated for their anti-inflammatory and analgesic properties using in vivo models . The results indicated that specific substitutions enhanced efficacy while maintaining lower toxicity profiles.

Case Study: Neuroprotective Mechanisms

A research article highlighted the neuroprotective effects of a related compound in preventing amyloid plaque formation in neuronal cell cultures. The study provided insights into the mechanisms by which this compound could mitigate oxidative stress and promote neuronal survival .

作用機序

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:

-

2-(3,4-Dichlorophenyl)acetic acid

- Lacks the hydroxy group, leading to different chemical reactivity and biological activity.

-

2-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid

- Contains an additional methyl group, which can influence its steric and electronic properties.

-

2-(3,4-Dichlorophenyl)-2-hydroxybutanoic acid

- Has a longer carbon chain, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

生物活性

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, often referred to as a derivative of phenylacetic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyacetic acid moiety, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to function as an enzyme inhibitor , affecting metabolic pathways and cellular functions. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to alterations in biochemical pathways.

- Signal Transduction Modulation : By interacting with signaling pathways, it can influence cellular responses to external stimuli.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties, making it a candidate for further research in infectious disease treatment.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of certain bacteria, potentially through disruption of cell wall synthesis or function.

- Fungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against common fungal strains.

Case Studies

- In Vitro Studies : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for bacteria and 30 µg/mL for fungi, suggesting promising therapeutic potential.

- Comparative Analysis : In comparative studies with similar compounds such as 2-(3,4-Dichlorophenyl)acetic acid (which lacks the hydroxy group), this compound exhibited enhanced biological activity due to the presence of the hydroxyl group which likely increases solubility and interaction with biological targets .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1 below.

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCCKRXYTBHLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278001 | |

| Record name | (3,4-dichlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56071-99-9 | |

| Record name | 3,4-Dichloro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56071-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056071999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dichlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。